molecular formula C23H21FN4O4 B14933174 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14933174
M. Wt: 436.4 g/mol
InChI Key: JACDSQRJSBEBLT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with a multi-substituted aromatic framework. Its core structure consists of a pyrazole ring substituted at positions 1 and 5 with a 2-fluorophenyl group and a pyrrole moiety, respectively. The carboxamide functionality at position 4 is linked to a 3,4,5-trimethoxyphenyl group, which introduces significant steric and electronic effects. This compound’s design reflects strategic modifications to optimize receptor binding, metabolic stability, and bioavailability, as seen in related pyrazole derivatives .

Pyrazole carboxamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in oncology and neurology. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating properties, which enhance π-π stacking interactions in biological systems, while the 2-fluorophenyl substituent may improve lipophilicity and blood-brain barrier penetration .

Properties

Molecular Formula

C23H21FN4O4

Molecular Weight

436.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C23H21FN4O4/c1-30-19-12-15(13-20(31-2)21(19)32-3)26-22(29)16-14-25-28(18-9-5-4-8-17(18)24)23(16)27-10-6-7-11-27/h4-14H,1-3H3,(H,26,29)

InChI Key

JACDSQRJSBEBLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substitutions at three key positions:

1-(3,5-Difluorophenyl) derivatives () introduce additional fluorine atoms, increasing electronegativity and metabolic stability but possibly reducing solubility .

Position 5 (Heterocyclic Group):

  • Replacement of pyrrol-1-yl with 2-furyl () or isoxazole () modifies hydrogen-bonding capacity and ring strain, impacting target affinity .

Carboxamide Substituent (N-Linked Group):

  • N-(3-Methoxypropyl) () vs. N-(3,4,5-trimethoxyphenyl) :

  • The trimethoxyphenyl group provides stronger van der Waals interactions but may increase molecular weight (MW = 465.45 g/mol) compared to simpler alkyl chains (e.g., MW = 367.40 g/mol for ) .
    • N-(Pyridin-4-ylmethyl) () introduces basicity, which could enhance solubility in acidic environments .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The trimethoxyphenyl group may reduce aqueous solubility due to its bulky hydrophobic nature, whereas pyridinylmethyl () or methoxypropyl () substituents improve solubility via polar interactions .
  • Metabolic Stability: Fluorine atoms at the phenyl group (2- or 4-positions) mitigate oxidative metabolism, while methoxy groups are susceptible to demethylation .

Key Research Findings

  • : Pyrazole carboxamides with 4-fluorophenyl and methoxyphenyl groups showed nanomolar potency in calcium mobilization assays (NTS1 EC50 = 12 nM), suggesting that the target compound’s 2-fluorophenyl and trimethoxyphenyl substitutions could retain or enhance receptor engagement .
  • : The pyridinylmethyl-substituted analogue exhibited moderate kinase inhibition (IC50 = 8.2 µM), highlighting the role of the carboxamide group in diversifying biological targets .
  • : Difluorophenyl derivatives demonstrated improved metabolic stability in microsomal assays compared to mono-fluorinated analogues, though with trade-offs in solubility .

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